molecular formula C9H16N2O4 B8076439 tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate

tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate

Cat. No.: B8076439
M. Wt: 216.23 g/mol
InChI Key: JGCFOKHULWJGSK-LWOQYNTDSA-N
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Description

Tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a synthetic compound widely recognized for its application in medicinal and organic chemistry. This molecule features a carbamate functional group and an azetidinone ring structure, which make it a valuable intermediate in drug synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Often synthesized from tert-butyl carbamate and an appropriate azetidinone derivative.

  • Reaction Conditions: : Generally involves protection and deprotection steps, utilization of bases like sodium hydride, and solvents such as dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

  • Scale-Up Considerations: : Emphasizes cost-effective starting materials and efficient reaction conditions to maximize yield.

  • Purification: : Common techniques include crystallization and chromatography to obtain a pure product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Undergoes oxidation typically with reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Can be reduced using agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions facilitated by strong nucleophiles like sodium azide or halide ions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Potassium permanganate in basic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Halide salts in polar aprotic solvents.

Major Products Formed from These Reactions

  • Oxidation Products: : Various carboxylic acids or ketones.

  • Reduction Products: : Primary or secondary amines.

  • Substitution Products: : Varied azetidinone derivatives based on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex molecules.

  • Serves as a building block for various organic transformations.

Biology

  • Explored for its potential to form bioactive compounds.

  • Investigated in the context of enzyme inhibition and activity modulation.

Medicine

  • Intermediate in the synthesis of beta-lactam antibiotics and other therapeutic agents.

Industry

  • Employed in the manufacture of specialty chemicals.

  • Utilized in research and development of new materials with unique properties.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

  • Molecular Targets and Pathways Involved: : Interacts with specific enzymes and proteins, affecting biological pathways by modulating enzyme activity.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Similar Compounds: : Compounds such as tert-Butyl ((3R)-3-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate and other carbamate-protected azetidinones.

  • Uniqueness: : Its specific stereochemistry and functional group placement provide unique reactivity and interaction profiles compared to similar compounds.

Conclusion

Tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a versatile and significant compound in multiple fields. Its unique structure enables various chemical reactions, and its applications span from organic synthesis to potential medical therapies. The compound's specific chemical behavior and interaction capabilities make it a crucial player in ongoing scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCFOKHULWJGSK-LWOQYNTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H](NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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